

Spectroscopic comparison of 2-Chloro-3,6-dimethylquinoline and its precursors

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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoline

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Spectroscopic Comparison: 2-Chloro-3,6-dimethylquinoline and Its Precursors

A detailed analysis of the spectroscopic characteristics of **2-Chloro-3,6-dimethylquinoline** and its synthetic precursors, N-(4-methylphenyl)acetamide and 2,6-dimethylquinoline, provides valuable insights for researchers in the fields of organic synthesis and drug development. This guide offers a comparative summary of their key spectroscopic data, detailed experimental protocols, and a visualization of the synthetic pathway.

The synthesis of **2-Chloro-3,6-dimethylquinoline**, a substituted quinoline of interest in medicinal chemistry, typically proceeds through a Vilsmeier-Haack reaction of an appropriate acetanilide, followed by chlorination. This guide focuses on the spectroscopic signatures of the starting material, N-(4-methylphenyl)acetamide, a potential related compound, 2,6-dimethylquinoline, and the final product, **2-Chloro-3,6-dimethylquinoline**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-3,6-dimethylquinoline** and its precursors. This quantitative data is essential for reaction monitoring, quality control, and structural elucidation.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity
N-(4-methylphenyl)acetamide	7.39 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 2.31 (s, 3H, Ar-CH ₃), 2.16 (s, 3H, COCH ₃)
2,6-dimethylquinoline[1]	7.93-7.21 (m, 5H, Ar-H), 2.72 (s, 3H, C ₂ -CH ₃), 2.50 (s, 3H, C ₆ -CH ₃)[1]
2-Chloro-3,6-dimethylquinoline	Data not available in the searched literature.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)
N-(4-methylphenyl)acetamide	168.8 (C=O), 135.6 (Ar-C), 134.1 (Ar-C), 129.5 (Ar-CH), 120.1 (Ar-CH), 24.4 (COCH ₃), 20.9 (Ar-CH ₃)
2,6-dimethylquinoline[1]	157.9, 146.4, 135.4, 128.2 (ipso carbons), 135.3-121.9 (aromatic carbons), 25.26 (C ₂ -CH ₃), 21.44 (C ₆ -CH ₃)[1]
2-Chloro-3,6-dimethylquinoline	Data not available in the searched literature.

Table 3: IR Spectroscopic Data (KBr Pellet)

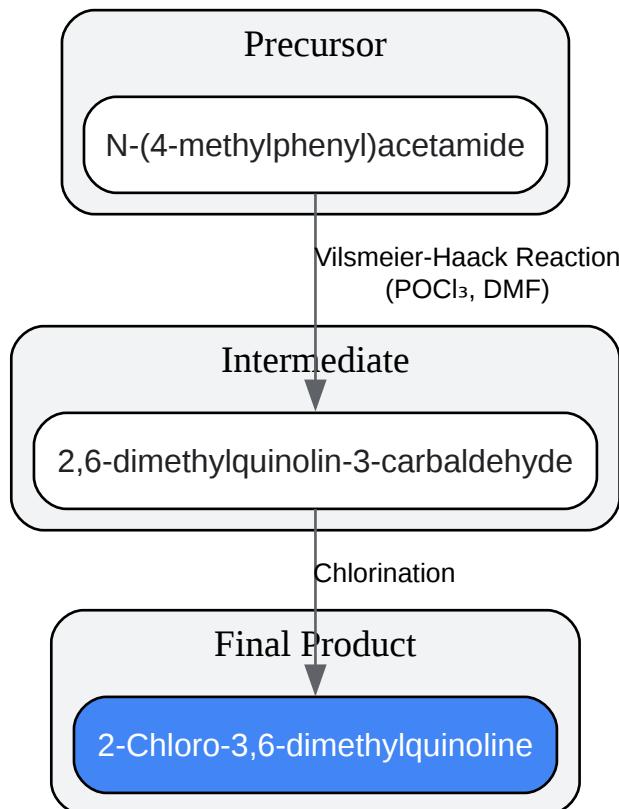
Compound	Key Absorptions (cm ⁻¹)
N-(4-methylphenyl)acetamide	~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~3000-2850 (C-H stretch)
2,6-dimethylquinoline[2]	~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1500, 1450 (C=C and C=N ring stretching)[2]
2-Chloro-3,6-dimethylquinoline	Data not available in the searched literature.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
N-(4-methylphenyl)acetamide[3]	149[3]	107, 92, 77, 43
2,6-dimethylquinoline[2]	157[2]	156, 142, 128, 115[2]
2-Chloro-3,6-dimethylquinoline[4][5]	191[4][5]	Fragmentation data not available in the searched literature.

Synthetic Pathway

The logical relationship between the precursor and the final product is illustrated below. The Vilsmeier-Haack reaction of N-(4-methylphenyl)acetamide is a common method for the synthesis of substituted quinolines.



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Caption: Synthetic pathway from N-(4-methylphenyl)acetamide to **2-Chloro-3,6-dimethylquinoline**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. The solution was filtered to remove any particulate matter.[6][7]
- ^1H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 75 MHz spectrometer with complete proton decoupling. Chemical shifts are reported in ppm relative to the CDCl_3 solvent signal (77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[8][9] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[8]
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).[10]
- Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

- Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.[11]

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